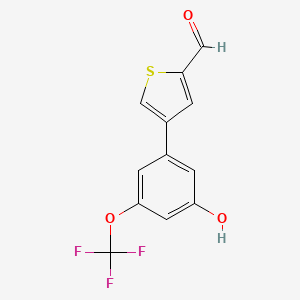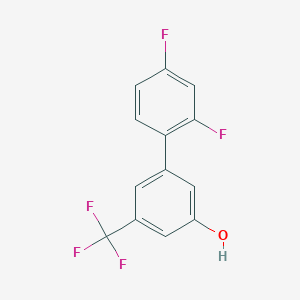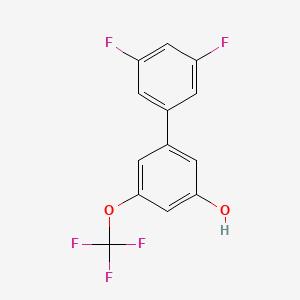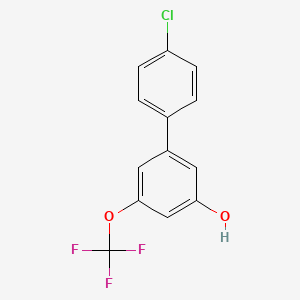
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%
Descripción general
Descripción
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenol family and is characterized by its unique chemical structure, which includes five carbon atoms, two fluorine atoms, one cyanide atom, and three trifluoromethyl groups. This compound has been used in a variety of organic synthesis reactions, and has also been found to possess a variety of biological activities.
Aplicaciones Científicas De Investigación
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as 2-fluorophenylacetic acid and 5-cyano-2-fluoro-3-trifluoromethylphenol. It has also been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme tyrosinase. In addition, this compound has been used in the synthesis of a variety of other compounds, such as 5-cyano-2-fluoro-3-trifluoromethylphenol esters.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is known that this compound can act as an inhibitor of the enzyme tyrosinase. Tyrosinase is an enzyme involved in the synthesis of melanin from the amino acid tyrosine. Inhibition of tyrosinase activity leads to decreased melanin production, which can be useful in the treatment of various skin conditions.
Biochemical and Physiological Effects
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has been found to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of tyrosinase, leading to decreased melanin production. In addition, this compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize this compound in high yields. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound can be toxic in high concentrations, and caution should be taken when handling and using this compound in the laboratory.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%). One potential direction is to further investigate the biochemical and physiological effects of this compound. In particular, further research could be conducted to determine the exact mechanism of action of this compound, as well as to determine its potential therapeutic applications. In addition, this compound could be used as a starting material for the synthesis of a variety of other compounds, such as inhibitors of other enzymes and biologically active compounds. Finally, further research could be conducted to determine the potential toxicity and environmental impacts of this compound.
Métodos De Síntesis
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized through a variety of methods. One method involves the reaction of 5-cyano-2-fluorophenol with trifluoroacetic anhydride in the presence of a base, such as potassium carbonate. This reaction yields the desired compound in high yields. Another method involves the reaction of 5-cyano-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium carbonate. This reaction also yields the desired compound in high yields.
Propiedades
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-2-1-8(7-19)3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXDIXXXSGIHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686594 | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261949-04-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 6-fluoro-3′-hydroxy-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















